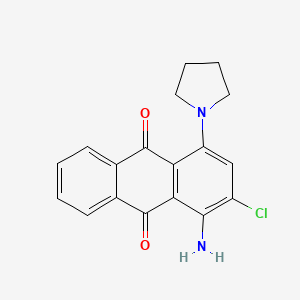
1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone
Vue d'ensemble
Description
1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone, also known as ACPAQ, is a synthetic compound that has been extensively studied for its potential biomedical applications. ACPAQ belongs to the class of anthraquinone derivatives and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone is not fully understood. However, studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the replication of viruses such as HIV and hepatitis B virus. Additionally, this compound has been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for 1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone research. One potential direction is to investigate the use of this compound as a potential treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its anticancer and antiviral activity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity to normal cells.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound has been shown to have anticancer, antiviral, and antimalarial activity. This compound inhibits the activity of topoisomerase II, induces oxidative stress, and activates the p53 pathway, leading to apoptosis in cancer cells. This compound has several advantages for lab experiments, including its ease of synthesis and high purity and yield. However, this compound has some limitations, including its low solubility in water and potential toxicity to normal cells. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone has been extensively studied for its potential biomedical applications, including its use as an anticancer agent, antiviral agent, and antimalarial agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, this compound has been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Propriétés
IUPAC Name |
1-amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-9-13(21-7-3-4-8-21)14-15(16(12)20)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9H,3-4,7-8,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONQJOCJFNKBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one](/img/structure/B3984347.png)
![1-[(3,4-dimethylphenoxy)acetyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984354.png)
![2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide](/img/structure/B3984361.png)
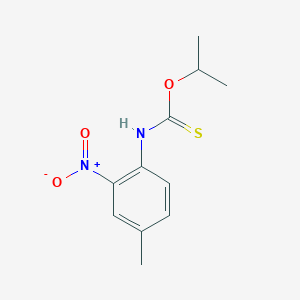
![methyl 2-hydroxy-5-[(4-phenyl-1-piperazinyl)methyl]benzoate dihydrochloride](/img/structure/B3984373.png)
![3-(4-chlorophenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984379.png)
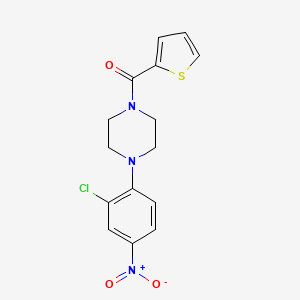
![3-(4-chlorophenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984384.png)
![1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B3984391.png)

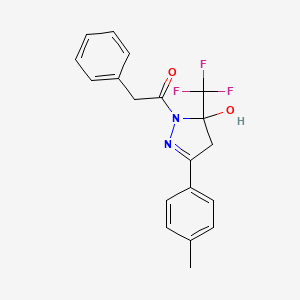
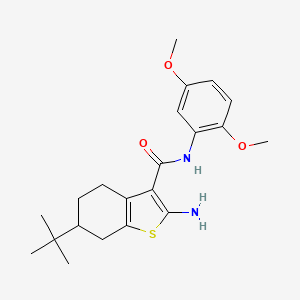
![3,4-bis[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3984420.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3984426.png)